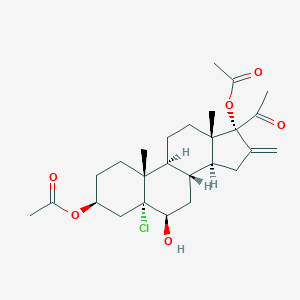
5-Cmtpd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cmtpd (5-chloro-2-methoxy-N,N-dimethyltryptamine) is a novel psychoactive substance that belongs to the tryptamine class of compounds. It is a potent hallucinogenic compound that has gained attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 5-Cmtpd is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to activate the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Cmtpd are similar to those of other hallucinogenic compounds. It can cause changes in perception, mood, and thought processes, and it may also induce visual and auditory hallucinations. It has been shown to increase the release of serotonin in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Cmtpd in lab experiments is its potency. It is a highly potent compound, meaning that small amounts can produce significant effects. This makes it useful for studying the effects of hallucinogenic compounds on the brain. However, one limitation of using 5-Cmtpd is its potential for abuse. It is a Schedule I controlled substance in the United States, meaning that it is illegal to possess or use for any purpose.
Orientations Futures
There are several potential future directions for research on 5-Cmtpd. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Another area of interest is its mechanism of action, and how it interacts with the serotonin receptors in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Cmtpd, and to determine its safety and efficacy for human use.
Conclusion
In conclusion, 5-Cmtpd is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. Its synthesis method has been successfully used to produce high yields and purity. It has been shown to have antidepressant and anxiolytic properties, and it may also have potential applications in the treatment of addiction and PTSD. Although its exact mechanism of action is not fully understood, it is believed to act on the serotonin receptors in the brain. Further research is needed to fully understand the effects of 5-Cmtpd, and to determine its safety and efficacy for human use.
Méthodes De Synthèse
The synthesis of 5-Cmtpd involves the reaction of 5-chloro-2-methoxytryptamine with N,N-dimethylformamide dimethyl acetal in the presence of a strong acid catalyst. This method has been successfully used to produce 5-Cmtpd in high yields and purity.
Applications De Recherche Scientifique
5-Cmtpd has been the subject of several recent scientific studies due to its potential therapeutic effects. It has been shown to have antidepressant and anxiolytic properties, and it may also have potential applications in the treatment of addiction and PTSD.
Propriétés
Numéro CAS |
118201-17-5 |
|---|---|
Nom du produit |
5-Cmtpd |
Formule moléculaire |
C26H37ClO6 |
Poids moléculaire |
481 g/mol |
Nom IUPAC |
[(3S,5R,6R,8S,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-5-chloro-6-hydroxy-10,13-dimethyl-16-methylidene-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H37ClO6/c1-14-11-21-19-12-22(31)25(27)13-18(32-16(3)29)7-9-23(25,5)20(19)8-10-24(21,6)26(14,15(2)28)33-17(4)30/h18-22,31H,1,7-13H2,2-6H3/t18-,19+,20-,21-,22+,23+,24-,25-,26-/m0/s1 |
Clé InChI |
XKNHSIXSQAVVRC-ILYJYDSDSA-N |
SMILES isomérique |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
SMILES canonique |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
Synonymes |
5 alpha-chloro-16-methylene-3 beta,6 beta,17 alpha-trihydroxypregnan-20-one-3,17-diacetate 5-chloro-16-methylene-3,6,17-trihydroxypregnan-20-one-3,17-diacetate 5-CMTPD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



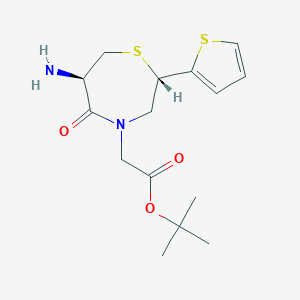
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

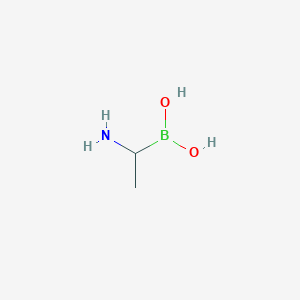
![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)
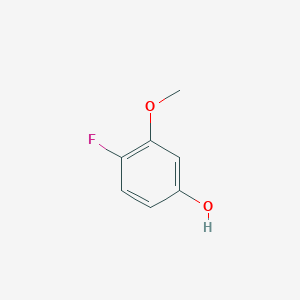
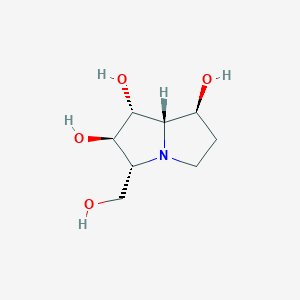
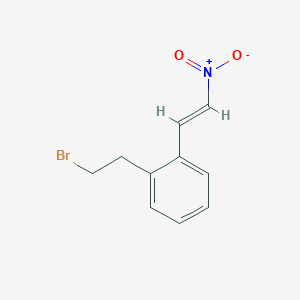
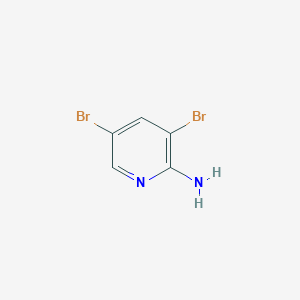
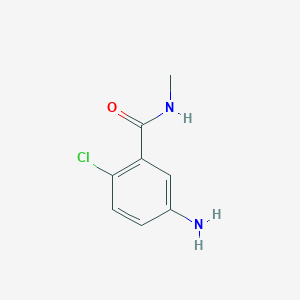
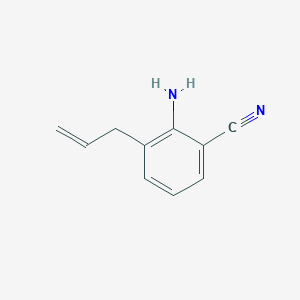
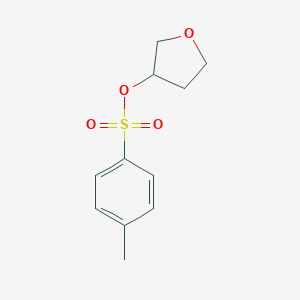
![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)